molecular formula C16H17N3 B6284884 2-AMINO-6-ISOBUTYL-4-PHENYLNICOTINONITRILE CAS No. 74873-32-8

2-AMINO-6-ISOBUTYL-4-PHENYLNICOTINONITRILE

Cat. No.: B6284884
CAS No.: 74873-32-8
M. Wt: 251.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-isobutyl-4-phenylnicotinonitrile typically involves the reaction of 3-acetylcoumarin, aromatic aldehydes, and malononitrile under solvent-free conditions in the presence of silica-supported perchloric acid (HClO4–SiO2) . This method is considered environmentally friendly and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using scalable reaction conditions and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isobutyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-6-isobutyl-4-phenylnicotinonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-isobutyl-4-phenylnicotinonitrile stands out due to its unique isobutyl group, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable for developing new compounds with potential therapeutic and industrial applications.

Properties

CAS No.

74873-32-8

Molecular Formula

C16H17N3

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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